3-(4-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide
Description
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c1-3-32-19-9-7-17(8-10-19)14-29-24(30)22-20(11-12-34-22)28(25(29)31)15-21-26-23(27-33-21)18-6-4-5-16(2)13-18/h4-13H,3,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICVTKJCLKKNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
3-[(4-ethoxyphenyl)methyl]-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
It is known that thieno[3,4-c]pyrrole-4,6-dione (tpd) units, which are present in this compound, are used as electron-deficient units in the construction of conjugated polymers for application in fullerene and non-fullerene based organic solar cells. The TPD moiety is coupled with various π-bridge molecules to develop better photovoltaic polymers.
Biological Activity
The compound 3-(4-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide is a synthetic derivative belonging to the quinoxaline family, known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinoxaline core and subsequent modifications to introduce functional groups such as the chlorobenzyl and cyclohexyl moieties. Characterization techniques such as NMR , IR spectroscopy , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including:
- MCF-7 (breast cancer)
- NCI-H460 (non-small cell lung cancer)
- SF-268 (CNS cancer)
In vitro studies reveal that this compound demonstrates cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. For instance, it showed high cytotoxicity against MCF-7 cells with IC50 values ranging from to , indicating potent anticancer activity while remaining non-cytotoxic to normal fibroblast cells (IC50 > ) .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been tested for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The disk diffusion method was used to assess its effectiveness against pathogens such as:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
Results indicated that the compound exhibited significant inhibition zones in comparison to standard antibiotics like ampicillin and gentamicin. Minimum inhibitory concentrations (MIC) were determined, with values indicating strong antibacterial activity .
The biological activity of this compound is attributed to its ability to interfere with cellular processes in cancer cells and bacteria:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.
Case Studies
Recent studies have highlighted specific case scenarios where this compound has shown promise:
- Case Study 1 : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability compared to controls.
- Case Study 2 : A combination therapy involving this compound and standard antibiotics demonstrated synergistic effects against resistant strains of bacteria, suggesting potential for use in clinical settings.
Data Tables
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to achieve the desired chemical structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure and purity of the compound.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(4-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide exhibit promising anticancer activities. For instance, derivatives of quinoxaline have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including prostate and melanoma cells .
Antimicrobial Activity
Research has demonstrated that quinoxaline derivatives possess antimicrobial properties. Specifically, compounds with similar structures have been tested against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing significant antibacterial activity . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. The potential of such compounds to modulate inflammatory pathways positions them as candidates for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study explored the effects of a related quinoxaline derivative on prostate cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting that the compound could be developed into an effective anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of a series of quinoxaline derivatives. Among these, one compound demonstrated a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, indicating strong potential for further development as an antibacterial agent .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic pathways and purification methods for synthesizing 3-(4-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-cyclohexylpropanamide?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Amide coupling : React 4-chlorobenzylamine with a keto-ester intermediate under carbodiimide-mediated conditions (e.g., EDC/HOBt) to form the 2-oxoethylamino moiety .
- Quinoxaline ring formation : Cyclize the intermediate via acid-catalyzed condensation, followed by oxidation to stabilize the 3,4-dihydroquinoxalin-2-yl group .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most reliable for characterizing the molecular structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm functional groups (e.g., amide protons at δ 8.2–8.5 ppm, quinoxaline aromatic signals) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]⁺ ion) .
- HPLC-PDA : Monitor purity with a C18 column (UV detection at 254 nm), ensuring a single peak with ≥98% area .
Q. How can researchers design initial pharmacological profiling experiments for this compound?
Methodological Answer:
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with dose-response curves (IC₅₀ calculation) .
- Solubility and permeability : Apply shake-flask method (PBS pH 7.4) and Caco-2 cell monolayers to assess bioavailability .
Q. What experimental protocols are recommended for stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via LC-MS to identify labile groups (e.g., amide hydrolysis) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side-product formation in the quinoxaline ring cyclization step?
Methodological Answer:
- Design of Experiments (DoE) : Apply a factorial design to optimize reaction parameters (temperature, catalyst concentration, solvent polarity). For example, using p-toluenesulfonic acid (10 mol%) in refluxing toluene improves cyclization efficiency .
- Real-time monitoring : Use in-situ FTIR to track intermediate consumption and adjust reaction time dynamically .
Q. How should researchers address contradictions in biological activity data across different assay platforms?
Methodological Answer:
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Molecular docking : Simulate binding modes with target proteins (e.g., AutoDock Vina) using crystal structures from the PDB .
- QSAR modeling : Train regression models (e.g., partial least squares) on descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
Q. What are the critical considerations for scaling up the synthesis from milligram to gram scale?
Methodological Answer:
- Process intensification : Replace batch reactions with flow chemistry for exothermic steps (e.g., amide coupling) to improve heat transfer .
- Purification scalability : Transition from column chromatography to recrystallization or centrifugal partition chromatography (CPC) for cost-effective purification .
Q. How can degradation products be identified and quantified during long-term stability studies?
Methodological Answer:
- LC-MS/MS : Use a Q-TOF instrument in MSE mode to fragment degradation products and compare with in-silico fragmentation databases (e.g., CFM-ID) .
- Isolation via preparative HPLC : Collect degradants for NMR structural elucidation, focusing on common pathways like oxidation of the dihydroquinoxaline moiety .
Q. What methodologies are recommended for target identification in phenotypic screening campaigns?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
